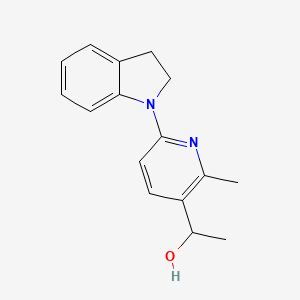

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

Beschreibung

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a heterocyclic compound featuring a pyridine core substituted with a 2-methyl group, an indolin-1-yl moiety at the 6-position, and an ethanol group at the 3-position. The ethanol substituent may contribute to solubility and hydrogen-bonding capacity, critical for pharmacokinetic properties.

Eigenschaften

Molekularformel |

C16H18N2O |

|---|---|

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3 |

InChI-Schlüssel |

MOKWSINZAVZBQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature, resulting in the formation of the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde liefern, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Fazit

This compound ist eine vielseitige Verbindung mit erheblichem Potenzial in der wissenschaftlichen Forschung. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug in Chemie, Biologie, Medizin und Industrie. Weitere Forschung und Entwicklung können neue Anwendungen erschließen und unser Verständnis dieser faszinierenden Verbindung verbessern.

Wirkmechanismus

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s indoline and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol | Pyridine | 6-(4-Cl-phenyl), 2-methyl, 3-ethanol | Ethanol, Chlorophenyl |

| 1-(6-(Thiophen-2-yl)-2-methylpyridin-3-yl)urea | Pyridine | 6-thiophen-2-yl, 2-methyl, 3-urea | Urea, Thiophene |

| 1-(6-([1,1'-Biphenyl]-4-yl)-2-methylpyridin-3-yl)oxadiazole | Pyridine + oxadiazole | 6-biphenyl-4-yl, 2-methyl, 3-oxadiazole | Oxadiazole, Biphenyl |

| 1-(6-Chloropyridin-3-yl)ethanol | Pyridine | 6-Cl, 3-ethanol | Ethanol, Chlorine |

Key Observations :

- Indolin-1-yl vs. Aryl/Heteroaryl Groups: The indolin-1-yl group in the target compound differs from the 4-chlorophenyl (e.g., compound 5e, 5f) or thiophen-2-yl (e.g., 5h, 5j) substituents in .

- Ethanol vs. Urea/Oxadiazole: The ethanol group contrasts with urea or oxadiazole moieties in analogs (e.g., 5a–5l in ; compounds 14–18 in ). Urea derivatives exhibit strong hydrogen-bonding capacity, often linked to kinase inhibition, while ethanol may enhance solubility but reduce direct target engagement .

Physicochemical Properties

Melting points and synthetic yields of selected analogs:

Analysis :

- Ethanol-containing analogs (e.g., ) lack reported melting points, but their lower molecular weights suggest improved solubility compared to urea/oxadiazole derivatives.

Biologische Aktivität

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a synthetic organic compound notable for its complex structure, which integrates an indoline moiety with a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 254.33 g/mol. The presence of the hydroxyl group (-OH) enhances its solubility and reactivity, making it an interesting subject for pharmacological studies .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation effectively .

Case Studies:

- In Vitro Studies : In one study, the compound was tested against a panel of 85 cancer cell lines according to the US-NCI protocol. Results indicated promising anticancer activity, with specific IC values demonstrating effective inhibition of tumor growth .

- Mechanistic Insights : Further investigation into the apoptotic pathways revealed that these compounds could induce apoptosis in cancer cells, providing insights into their mechanisms of action .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activities attributed to the indoline and pyridine functionalities in this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Indolin-1-yl)-2-methylpyridin-3-one | Indoline and pyridine rings | Anticancer properties |

| 4-Methyl-N-(phenyl)benzamide | Aromatic amide with similar functional groups | Anti-inflammatory effects |

| 5-(Indolin-1-yl)thiazole | Indoline fused with thiazole | Antimicrobial activity |

This table illustrates how the presence of specific functional groups contributes to diverse biological activities, emphasizing the therapeutic potential of this compound.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis .

- Binding Affinity Studies : Interaction studies have focused on determining the binding affinities of this compound to various biological targets, which is crucial for elucidating its pharmacodynamics .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indoline and Pyridine Moieties : Initial reactions focus on constructing the indoline ring followed by the introduction of the pyridine derivative.

- Hydroxylation : The final step often includes hydroxylation to yield the ethanol derivative, which is essential for enhancing solubility and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.